![molecular formula C20H19N3O2S B392591 8-{[2-nitro-5-(piperidin-1-yl)phenyl]sulfanyl}quinoline](/img/structure/B392591.png)
8-{[2-nitro-5-(piperidin-1-yl)phenyl]sulfanyl}quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-{[2-nitro-5-(piperidin-1-yl)phenyl]sulfanyl}quinoline is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, with its unique structural features, has garnered interest for its potential use in various scientific research fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-{[2-nitro-5-(piperidin-1-yl)phenyl]sulfanyl}quinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Piperidinylation: The attachment of a piperidine ring to the phenyl group.
Each of these steps requires specific reaction conditions, such as the use of strong acids for nitration, bases for piperidinylation, and sulfur-containing reagents for sulfurization. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
8-{[2-nitro-5-(piperidin-1-yl)phenyl]sulfanyl}quinoline can undergo various chemical reactions, including:
Oxidation: Conversion of the sulfanyl group to a sulfoxide or sulfone.
Reduction: Reduction of the nitro group to an amine.
Substitution: Replacement of the piperidinyl group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted quinoline derivatives.
科学研究应用
8-{[2-nitro-5-(piperidin-1-yl)phenyl]sulfanyl}quinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a fluorescent probe due to its unique structural features.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 8-{[2-nitro-5-(piperidin-1-yl)phenyl]sulfanyl}quinoline is not fully understood but is believed to involve interactions with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The quinoline ring may intercalate with DNA, disrupting its function and leading to cell death. Additionally, the sulfanyl group can form covalent bonds with thiol-containing proteins, affecting their activity.
相似化合物的比较
Similar Compounds
5-Nitro-8-(piperidin-1-yl)quinoline: Lacks the sulfanyl group but shares the nitro and piperidinyl functionalities.
2-Nitro-5-(piperidin-1-yl)aniline: Similar nitro and piperidinyl groups but different core structure.
Uniqueness
8-{[2-nitro-5-(piperidin-1-yl)phenyl]sulfanyl}quinoline is unique due to the presence of the sulfanyl group attached to the quinoline ring. This structural feature imparts distinct chemical reactivity and potential biological activity compared to its analogs.
属性
分子式 |
C20H19N3O2S |
|---|---|
分子量 |
365.5g/mol |
IUPAC 名称 |
8-(2-nitro-5-piperidin-1-ylphenyl)sulfanylquinoline |
InChI |
InChI=1S/C20H19N3O2S/c24-23(25)17-10-9-16(22-12-2-1-3-13-22)14-19(17)26-18-8-4-6-15-7-5-11-21-20(15)18/h4-11,14H,1-3,12-13H2 |
InChI 键 |
WDVDEGVVJFFILU-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])SC3=CC=CC4=C3N=CC=C4 |
规范 SMILES |
C1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])SC3=CC=CC4=C3N=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


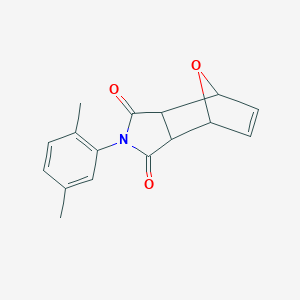
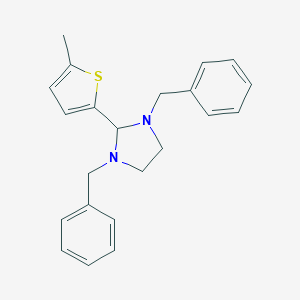
![1,7-Diethyl-4-mesityl-8,9-diphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione](/img/structure/B392511.png)
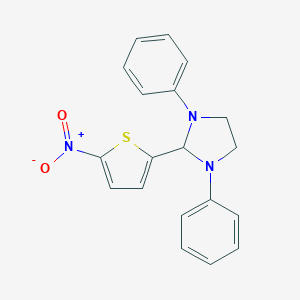
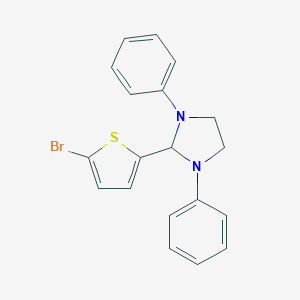
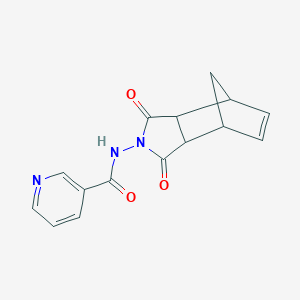
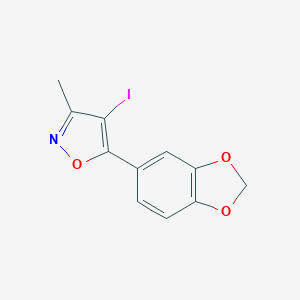
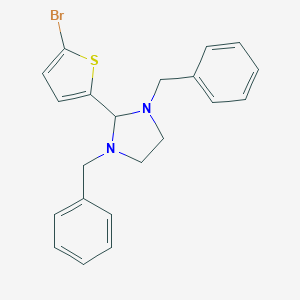
![ETHYL 2-{2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]ACETAMIDO}-1,3-BENZOTHIAZOLE-6-CARBOXYLATE](/img/structure/B392518.png)
![ETHYL 5-(2-NITROPHENYL)-4,6-DIOXO-1H,3AH,4H,5H,6H,6AH-PYRROLO[3,4-C]PYRAZOLE-3-CARBOXYLATE](/img/structure/B392519.png)
![2-[(4,5-dimethoxy-2-nitrophenyl)(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)methyl]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B392521.png)
![(5E)-5-[(1-BENZYL-1H-INDOL-3-YL)METHYLIDENE]-1-(NAPHTHALEN-1-YL)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE](/img/structure/B392528.png)
![3-{[2-(4-methoxyphenyl)-1,3-thiazolidin-3-yl]carbonyl}-2H-chromen-2-one](/img/structure/B392529.png)
![1-Benzyl-5-{[1-benzylindol-3-yl]methylene}-1,3-dihydropyrimidine-2,4,6-trione](/img/structure/B392531.png)
